(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one
Overview
Description
(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its multiple chiral centers and hydroxyl functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, stereoselective hydroxylation, and methylation processes. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as solvent choice, temperature, and pH are critical to directing the reaction towards the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies and catalytic processes.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its unique structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure may also find applications in materials science, such as the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure may also allow it to fit into specific binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic structures with hydroxyl or ketone functionalities. Examples include:
- Pentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one
- 8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one derivatives
Uniqueness
What sets (1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one apart is its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
IUPAC Name |
(1S,2R,5S,7R,8R,10R,11S,15S)-8-hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-17-7-6-14-12(13(17)3-4-15(17)20)9-16(21)19-10-11(19)5-8-18(14,19)2/h11-14,16,21H,3-10H2,1-2H3/t11-,12-,13-,14-,16+,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVKCKYZAQGOI-LYVQZGCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C45C3(CCC4C5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H]([C@@]45[C@@]3(CC[C@H]4C5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984853 | |
Record name | 6-Hydroxy-3,5-cycloandrostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663-39-8 | |
Record name | NSC75563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-3,5-cycloandrostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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